

The Role of GSK1059865 in Elucidating Orexin System Function: A Technical Guide

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Compound of Interest

Compound Name: GSK1059865

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their cognate G protein-coupled receptors, orexin 1 (OX1R) and orexin 2 (OX2R), is a critical regulator of diverse physiological processes. These include sleep and wakefulness, reward processing, and motivated behavior. The development of selective pharmacological tools has been instrumental in dissecting the specific roles of each receptor subtype. **GSK1059865** has emerged as a potent and highly selective antagonist for the orexin 1 receptor (OX1R), providing researchers with a valuable instrument to investigate the physiological and pathological functions mediated by OX1R signaling. This technical guide provides a comprehensive overview of **GSK1059865**, including its pharmacological properties, detailed experimental protocols for its use in preclinical models, and a review of its application in studying the orexin system's role in addiction and reward.

Pharmacological Profile of GSK1059865

GSK1059865 is a non-peptide, small molecule antagonist with high affinity and selectivity for the human and rodent OX1R. Its chemical name is 5-bromo-N-({1-[(3-fluoro-2-methoxyphenyl)carbonyl]-5-methylpiperidin-2-yl}methyl)pyridin-2-amine[1].

Binding Affinity and Functional Activity

GSK1059865 exhibits a high affinity for OX1R with reported pKb and pKi values in the nanomolar range. Its selectivity for OX1R over OX2R is a key feature that allows for the specific interrogation of OX1R-mediated pathways.

Parameter	Value	Species	Assay Type	Reference
pKB	8.8	Human	Functional Assay	[GSK1059865 product page]
pKi (OX1R)	~8.7	Human	Radioligand Binding	[Therapeutics development for addiction: Orexin-1 receptor antagonists]
pKi (OX2R)	~6.9	Human	Radioligand Binding	[Therapeutics development for addiction: Orexin-1 receptor antagonists]
Selectivity (OX1R vs. OX2R)	~79-fold	Human	[The highly selective orexin/hypocretin 1 receptor antagonist GSK1059865 potently reduces ethanol drinking in ethanol dependent mice]	
pKB	8.77 ± 0.12	Not Specified	Functional Assay	[GSK1059865 product page]

Pharmacokinetics

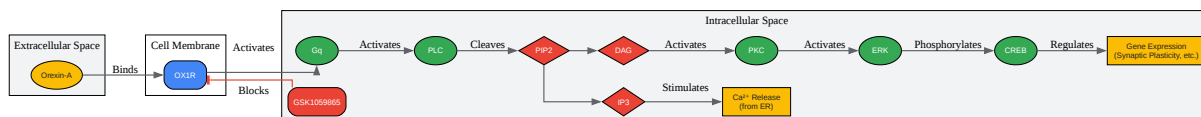
GSK1059865 demonstrates favorable pharmacokinetic properties for in vivo studies, including good brain penetration.

Parameter	Value	Species	Route of Administration	Reference
Brain:Blood Ratio	0.3	Not Specified	i.p.	[Therapeutics development for addiction: Orexin-1 receptor antagonists]
Half-life (t1/2)	Moderate (0.4 h for similar compound SB-334867)	Rat	i.p.	[Therapeutics development for addiction: Orexin-1 receptor antagonists]

Orexin 1 Receptor Signaling Pathway

The orexin 1 receptor is a Gq-protein coupled receptor. Its activation by orexin-A initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium levels. This signaling pathway is implicated in the modulation of neuronal excitability and synaptic plasticity, processes that are fundamental to reward and addiction.

GSK1059865 acts by competitively blocking the binding of orexin-A to OX1R, thereby inhibiting these downstream signaling events.



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Orexin 1 Receptor Signaling Pathway and Blockade by **GSK1059865**.

Experimental Protocols

GSK1059865 has been extensively used in preclinical models to investigate the role of OX1R in addiction-related behaviors. Below are detailed protocols for key in vivo experiments.

Cocaine-Induced Conditioned Place Preference (CPP) in Mice

This protocol is designed to assess the role of OX1R in the rewarding properties of cocaine.

Materials:

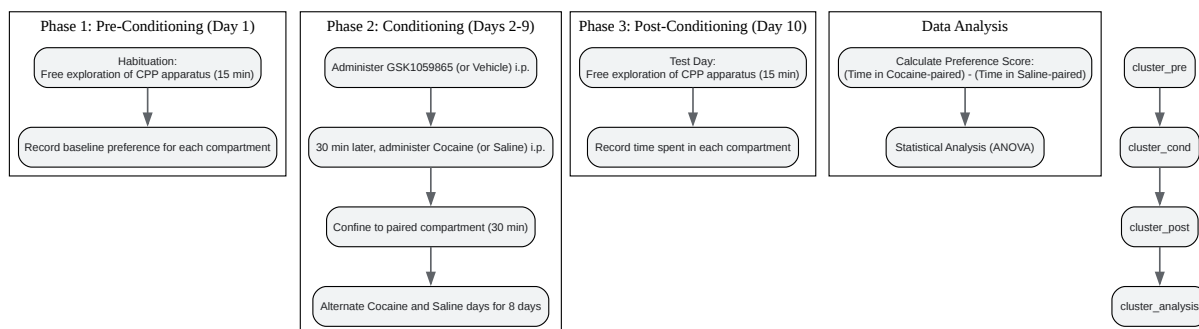
- **GSK1059865** (dissolved in a vehicle of 0.5% (v/v) Tween 80 in saline)
- Cocaine hydrochloride (dissolved in 0.9% saline)
- Three-chamber CPP apparatus with distinct visual and tactile cues in the two larger compartments.
- Male C57BL/6J mice (8-10 weeks old)

Procedure:

- Habituation (Day 1): Allow mice to freely explore all three chambers of the CPP apparatus for 15 minutes. Record the time spent in each compartment to establish baseline preference.
- Conditioning (Days 2-9):
 - This phase consists of 8 alternating days of cocaine and saline pairings.
 - Cocaine Conditioning: Administer **GSK1059865** (10, 20, or 30 mg/kg, i.p.) or vehicle 30 minutes prior to cocaine administration (10 mg/kg, i.p.). Immediately confine the mouse to one of the large compartments for 30 minutes. The compartment paired with cocaine should be counterbalanced across animals (i.e., for half the animals it's their initially preferred side, and for the other half, the non-preferred side).
 - Saline Conditioning: On alternate days, administer vehicle 30 minutes prior to a saline injection (i.p.) and confine the mouse to the opposite large compartment for 30 minutes.
- Test (Day 10): Place the mouse in the central chamber and allow free access to all three compartments for 15 minutes. Record the time spent in each compartment.

Data Analysis:

- Calculate the preference score as the time spent in the cocaine-paired compartment minus the time spent in the saline-paired compartment.
- Compare the preference scores between the vehicle- and **GSK1059865**-treated groups using a one-way ANOVA followed by post-hoc tests.



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Experimental workflow for Conditioned Place Preference (CPP) study.

Ethanol Two-Bottle Choice Drinking in Mice

This protocol assesses the effect of **GSK1059865** on voluntary ethanol consumption.

Materials:

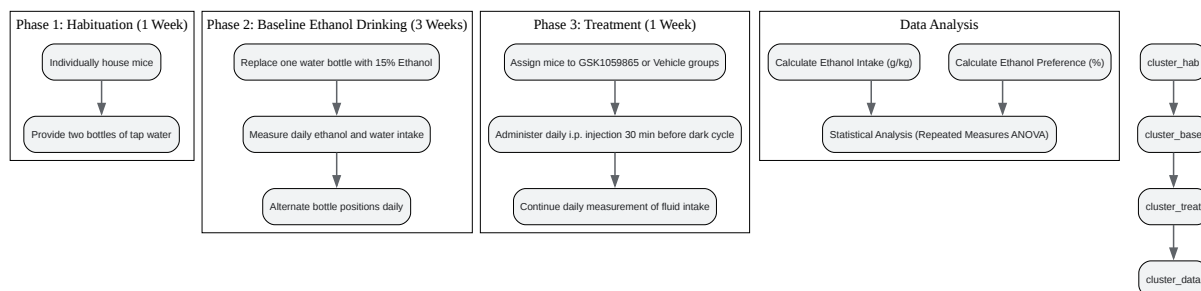
- **GSK1059865** (dissolved in a vehicle of 0.5% (v/v) Tween 80 in saline)
- Ethanol solution (15% v/v in tap water)
- Tap water
- Two identical drinking bottles per cage
- Male C57BL/6J mice (8-10 weeks old)

Procedure:

- Habituation: House mice individually. For one week, give them access to two bottles of tap water to acclimate them to the two-bottle setup.
- Ethanol Access (3 weeks): Replace one water bottle with a 15% ethanol solution. Measure fluid consumption from both bottles daily for 3 weeks to establish a stable baseline of ethanol intake. The position of the bottles should be alternated daily to avoid place preference.
- Treatment Phase (1 week):
 - Divide mice into groups that will receive either vehicle or different doses of **GSK1059865** (e.g., 10, 25, 50 mg/kg, i.p.).
 - Administer the assigned treatment daily, 30 minutes before the start of the dark cycle (the primary drinking period for rodents).
 - Continue to measure ethanol and water consumption daily.

Data Analysis:

- Calculate daily ethanol intake in g/kg of body weight.
- Calculate ethanol preference as the volume of ethanol consumed divided by the total volume of fluid consumed.
- Compare ethanol intake and preference between the treatment groups and their own baseline levels using a repeated-measures ANOVA.



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Experimental workflow for the Two-Bottle Choice drinking paradigm.

In Vivo Electrophysiology

This protocol can be used to examine the effects of **GSK1059865** on the firing rate of orexin-sensitive neurons in vivo.

Materials:

- **GSK1059865**
- Anesthetic (e.g., isoflurane or urethane)
- Stereotaxic apparatus
- High-impedance microelectrodes
- Electrophysiology recording system (amplifier, data acquisition system)

- Male Sprague-Dawley rats (250-350 g)

Procedure:

- **Anesthesia and Surgery:** Anesthetize the rat and place it in a stereotaxic frame. Perform a craniotomy over the brain region of interest (e.g., ventral tegmental area, lateral hypothalamus).
- **Electrode Placement:** Slowly lower a microelectrode into the target brain region until a single, well-isolated neuron is identified.
- **Baseline Recording:** Record the spontaneous firing rate of the neuron for a stable period (e.g., 10-15 minutes) to establish a baseline.
- **Drug Administration:** Administer **GSK1059865** (i.p. or i.v.) and continue to record the neuronal firing rate for an extended period (e.g., 60-90 minutes).
- **(Optional) Orexin Challenge:** After observing the effect of **GSK1059865**, a subsequent administration of orexin-A can be performed to confirm the antagonistic action at the neuronal level.

Data Analysis:

- Analyze the firing rate of the neuron in discrete time bins (e.g., 1-minute bins).
- Normalize the firing rate to the baseline period.
- Use statistical tests (e.g., paired t-test or repeated measures ANOVA) to compare the firing rate before and after drug administration.

Role in Sleep Architecture Studies

While **GSK1059865** is primarily used to study motivation and reward, its effect on sleep architecture is also of interest to confirm its selectivity and to understand the role of OX1R in sleep regulation. Studies have shown that selective OX1R antagonists have minimal effects on sleep-wake states under baseline conditions[2].

EEG/EMG Recording and Analysis

Procedure:

- **Surgical Implantation:** Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording in rodents. EEG electrodes are typically placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.
- **Recovery:** Allow animals to recover for at least one week after surgery.
- **Habituation:** Acclimate the animals to the recording chamber and tethered recording setup for 2-3 days.
- **Baseline Recording:** Record EEG and EMG data for a 24-hour period to establish baseline sleep architecture.
- **Drug Administration:** Administer **GSK1059865** or vehicle at the beginning of the light or dark cycle and record EEG/EMG for the subsequent 24 hours.

Data Analysis:

- Manually or automatically score the EEG/EMG recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep in 10-second epochs.
- Quantify the time spent in each state, the latency to the first episode of NREM and REM sleep, and the number and duration of sleep/wake bouts.
- Perform spectral analysis (e.g., Fast Fourier Transform) on the EEG signal to determine the power in different frequency bands (e.g., delta, theta, alpha, beta).
- Compare the sleep parameters between the **GSK1059865** and vehicle treatment conditions.

Conclusion

GSK1059865 is a powerful and selective tool for investigating the role of the orexin 1 receptor in a variety of physiological and behavioral processes. Its high affinity and selectivity for OX1R, coupled with its favorable pharmacokinetic profile, make it an ideal compound for in vivo studies. The detailed protocols provided in this guide offer a starting point for researchers

aiming to utilize **GSK1059865** to further unravel the complexities of the orexin system, particularly its involvement in addiction, reward, and motivation. The continued use of this and other selective orexin receptor modulators will undoubtedly contribute to a deeper understanding of the therapeutic potential of targeting this system for a range of neurological and psychiatric disorders.

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References

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